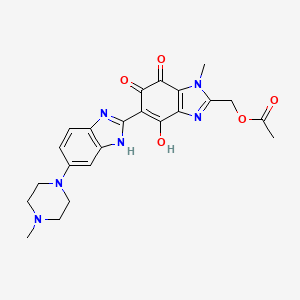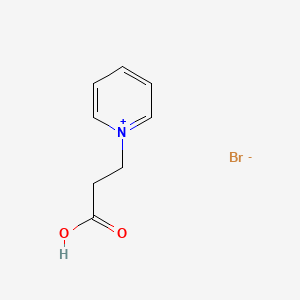
1-(2-Carboxyethyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Carboxyethyl)pyridin-1-ium bromide is an organic compound with the molecular formula C8H10BrNO2. It is a pyridinium salt, which means it contains a positively charged pyridine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)pyridin-1-ium bromide typically involves the reaction of pyridine with bromoacetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include:
Temperature: Room temperature
Solvent: Water
Reaction Time: Several hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Pyridine and bromoacetic acid
Catalyst: None required
Purification: Crystallization and filtration
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Carboxyethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Sodium hydroxide or hydrochloric acid
Major Products Formed
Oxidation: Pyridine N-oxide derivatives
Reduction: Pyridine derivatives
Substitution: Corresponding substituted pyridinium salts
Aplicaciones Científicas De Investigación
1-(2-Carboxyethyl)pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-Carboxyethyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ring can interact with negatively charged sites on enzymes, leading to inhibition or activation of enzymatic activity. The compound can also participate in redox reactions, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Ethoxy-2-oxoethyl)pyridinium bromide
- 1-(2-Hydroxyethyl)pyridinium bromide
- 1-(2-Aminoethyl)pyridinium bromide
Uniqueness
1-(2-Carboxyethyl)pyridin-1-ium bromide is unique due to its carboxyethyl group, which imparts specific chemical properties and reactivity. This group allows the compound to participate in a wider range of chemical reactions compared to its analogs. Additionally, the presence of the carboxyethyl group enhances its solubility in water, making it more versatile for various applications.
Propiedades
Fórmula molecular |
C8H10BrNO2 |
|---|---|
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
3-pyridin-1-ium-1-ylpropanoic acid;bromide |
InChI |
InChI=1S/C8H9NO2.BrH/c10-8(11)4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7H2;1H |
Clave InChI |
AMKALGCECNMECD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C=C1)CCC(=O)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


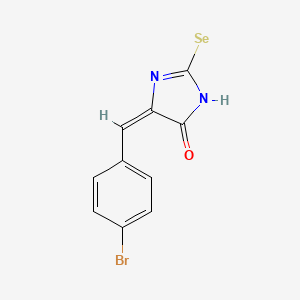
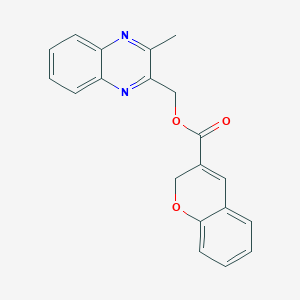
![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)
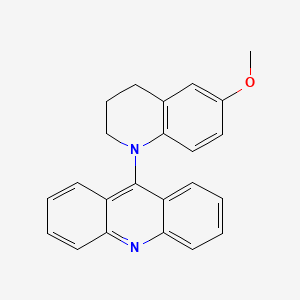
![tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12932892.png)
![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)
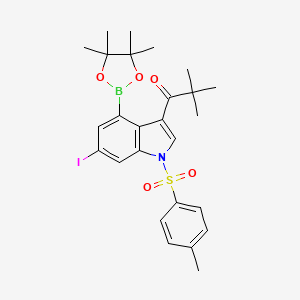

![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)
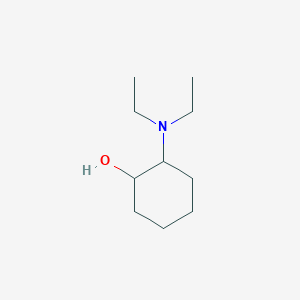
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)
